molecular formula C9H12ClNO4S2 B15046308 [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride

[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride

Cat. No.: B15046308
M. Wt: 297.8 g/mol
InChI Key: UNQFQHIFABCOEG-UHFFFAOYSA-N
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Description

[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride: is a chemical compound with the molecular formula C9H12ClNO4S2 and a molecular weight of 297.78 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride typically involves the reaction of this compound with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions: [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate ester derivatives .

Scientific Research Applications

Chemistry: In chemistry, [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological and medical research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

    [3-(Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride: This compound is similar in structure but lacks the N,N-dimethyl groups.

    Methanesulfonyl Chloride: A simpler compound with a similar sulfonyl chloride functional group.

Uniqueness: The uniqueness of [3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride lies in its specific reactivity and the presence of both the dimethylsulfamoyl and methanesulfonyl chloride groups. This combination allows for a broader range of chemical modifications and applications compared to simpler sulfonyl chlorides.

Properties

Molecular Formula

C9H12ClNO4S2

Molecular Weight

297.8 g/mol

IUPAC Name

[3-(dimethylsulfamoyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H12ClNO4S2/c1-11(2)17(14,15)9-5-3-4-8(6-9)7-16(10,12)13/h3-6H,7H2,1-2H3

InChI Key

UNQFQHIFABCOEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

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